Cas no 532928-01-1 (L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)
![L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER structure](https://ja.kuujia.com/scimg/cas/532928-01-1x500.png)
L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER 化学的及び物理的性質
名前と識別子
-
- L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER
- ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
- ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
- EN300-6496115
- ethyl (2S)-2-(hexylcarbamoylamino)-3-hydroxypropanoate
- ethyl (2S)-2-((hexylcarbamoyl)amino)-3-hydroxypropanoate
- 829-839-8
- N-(Hexylcarbamoyl)serine ethyl ester
- 532928-01-1
-
- インチ: InChI=1S/C12H24N2O4/c1-3-5-6-7-8-13-12(17)14-10(9-15)11(16)18-4-2/h10,15H,3-9H2,1-2H3,(H2,13,14,17)/t10-/m0/s1
- InChIKey: QVCNUBQMIULVDJ-JTQLQIEISA-N
計算された属性
- せいみつぶんしりょう: 260.17360725Da
- どういたいしつりょう: 260.17360725Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 10
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 87.7Ų
L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6496115-0.1g |
ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 0.1g |
$392.0 | 2023-05-31 | |
Enamine | EN300-6496115-0.25g |
ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 0.25g |
$559.0 | 2023-05-31 | |
Enamine | EN300-6496115-0.05g |
ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 0.05g |
$262.0 | 2023-05-31 | |
1PlusChem | 1P028OIB-50mg |
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 50mg |
$375.00 | 2024-04-30 | |
Aaron | AR028OQN-2.5g |
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 2.5g |
$3066.00 | 2023-12-15 | |
Aaron | AR028OQN-50mg |
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 50mg |
$386.00 | 2025-02-16 | |
1PlusChem | 1P028OIB-5g |
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 5g |
$4108.00 | 2023-12-16 | |
Aaron | AR028OQN-10g |
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 10g |
$6697.00 | 2023-12-15 | |
Aaron | AR028OQN-5g |
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 5g |
$4526.00 | 2023-12-15 | |
1PlusChem | 1P028OIB-2.5g |
ethyl(2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate |
532928-01-1 | 95% | 2.5g |
$2795.00 | 2024-04-30 |
L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTERに関する追加情報
Introduction to L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER (CAS No. 532928-01-1)
L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER, identified by its Chemical Abstracts Service (CAS) number 532928-01-1, is a specialized compound with significant applications in the field of pharmaceutical research and biochemical synthesis. This compound belongs to the class of amino acid derivatives, specifically featuring an ethyl ester group and a hexylamino moiety, which contribute to its unique chemical properties and reactivity. The structure of this molecule makes it a valuable intermediate in the development of various biochemical agents and therapeutic compounds.
The synthesis and application of L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER have been extensively studied in recent years due to its potential role in drug discovery and molecular biology. The hexylamino group provides a hydrophobic extension, enhancing the compound's solubility in organic solvents while maintaining interactions with biological targets. This feature is particularly useful in designing molecules that require both lipophilicity and hydrophilicity for optimal bioavailability and efficacy.
In the realm of pharmaceutical research, this compound has been explored as a precursor for more complex molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and condensations, makes it a versatile building block in organic synthesis. Researchers have leveraged these properties to develop novel analogs with enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their potential in modulating enzyme activities and receptor interactions, which are critical for therapeutic interventions.
Recent advancements in computational chemistry have further highlighted the significance of L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER in drug design. Molecular modeling studies have demonstrated that the hexylamino group can effectively interact with specific pockets on biological targets, improving binding affinity. These insights have guided the development of more targeted and efficient drug candidates. Additionally, the ethyl ester functionality allows for easy modification through hydrolysis or transesterification reactions, providing flexibility in designing molecules with tailored properties.
The compound's role in peptide synthesis is another area of interest. Peptides are essential biomolecules that play a crucial role in various biological processes. The incorporation of L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER into peptide chains can enhance their stability and bioavailability. This has led to its use in developing peptide-based drugs that exhibit improved pharmacokinetic profiles. Furthermore, its derivatives have been explored as tools in proteomics and protein engineering studies, aiding researchers in understanding protein-protein interactions and enzyme mechanisms.
Industrial applications of this compound are also noteworthy. The pharmaceutical industry has utilized L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER as an intermediate in large-scale synthesis of active pharmaceutical ingredients (APIs). Its cost-effective production and ease of handling make it an attractive choice for manufacturers seeking high-quality intermediates for drug development. Moreover, its compatibility with various synthetic protocols ensures seamless integration into industrial processes.
The environmental impact of using L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER has also been a focus of research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to optimize production methods, ensuring that the compound can be synthesized efficiently while adhering to environmental regulations. These initiatives align with global efforts to promote sustainable practices in the chemical industry.
In conclusion, L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER (CAS No. 532928-01-1) is a multifaceted compound with broad applications in pharmaceutical research and industrial synthesis. Its unique structural features make it a valuable tool in drug discovery, peptide synthesis, and molecular biology studies. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in advancing scientific knowledge and therapeutic interventions.
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